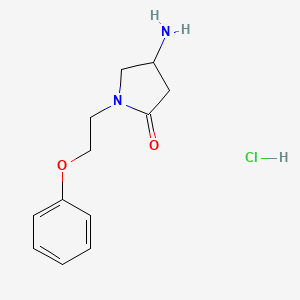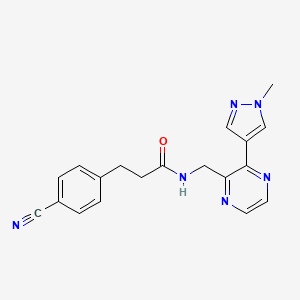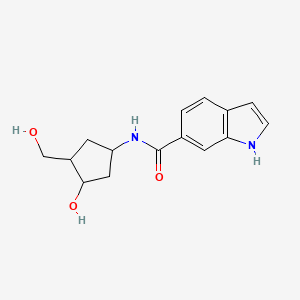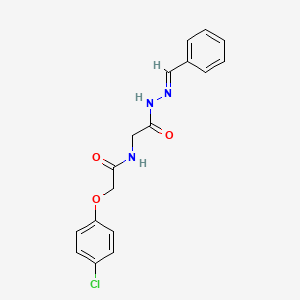
4-氨基-1-(2-苯氧基乙基)吡咯烷-2-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with basic aromatic units and building up complexity through various chemical transformations. For instance, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involves a Friedel–Crafts acylation followed by nucleophilic substitution and reduction steps . Similarly, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, indicating the complexity and the need for precise control over reaction conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as IR, PMR, and ESI-MS . X-ray crystallography is also employed to determine the structure of specific compounds, such as cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups and the pyrrolidinone ring. For example, the active carbonyl group in the third position of the heterocycle in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and interaction with nucleophiles . The presence of acyl and ethoxycarbonyl groups also enables the formation of various condensed systems in reactions with binucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse, with some polyimides derived from related monomers showing exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The glass-transition temperatures of these polyimides range from 208–324°C, and they are predominantly amorphous as revealed by wide-angle X-ray diffraction measurements . The solubility of some polyimides in both strong dipolar solvents and common organic solvents like tetrahydrofuran is also noted . The antibacterial activity of some synthesized compounds indicates potential applications in the medical field .
科学研究应用
有机催化
4-氨基-1-(2-苯氧基乙基)吡咯烷-2-酮盐酸盐及其衍生物被用作各种不对称反应中的有机催化剂。这些反应包括羟醛反应、曼尼希反应、迈克尔加成、醛 α-胺化以及多组分或级联反应。重点在于绿色化学应用,其中催化剂具有聚合、树枝状或离子片段,以实现可回收性和在非均相试剂/水体系中的应用 (Zlotin,2015 年)。
抗癌和抗炎特性
对 4-(吡咯烷-2,5-二酮-1-基)苯酚(4-氨基-1-(2-苯氧基乙基)吡咯烷-2-酮盐酸盐的衍生物)的合成和晶体结构的研究揭示了显着的抗炎和抗癌活性。与标准 COX-1 抑制剂相比,该化合物表现出更高的抗炎活性,并显着抑制 HT-29 癌细胞系 (Zulfiqar 等人,2021 年)。
二肽类似物的合成
该化合物已用于合成 N-酰化、O-烷基化吡咯啉-2-酮,它们是二肽的类似物。这些类似物采用线性、延伸构象,突出了其在肽合成中的潜力 (Hosseini 等人,2006 年)。
吡咯烷衍生物的合成
已经描述了从 4-氨基-1-(2-苯氧基乙基)吡咯烷-2-酮盐酸盐合成各种吡咯烷衍生物,展示了其在创造具有潜在抑菌和抗结核活性的化合物方面的多功能性 (Miszke 等人,2008 年)。
聚合材料的开发
该化合物已被用于合成新型热稳定聚醚酰亚胺酯和聚酰亚胺,展示了其在开发具有理想物理和热性能的材料中的应用 (Mehdipour-Ataei & Amirshaghaghi,2005 年);(Huang 等人,2017 年)。
糖苷酶抑制
4-氨基-1-(2-苯氧基乙基)吡咯烷-2-酮盐酸盐的衍生物已被合成作为潜在的糖苷酶抑制剂。这在生化研究和潜在治疗应用的背景下尤为相关 (Curtis 等人,2007 年)。
安全和危害
未来方向
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
属性
IUPAC Name |
4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQICPMLBHPSSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)


![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)